3-(2-Bromopyridin-4-yl)thiazolidine

CAS No.: 1707391-26-1

Cat. No.: VC2958836

Molecular Formula: C8H9BrN2S

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707391-26-1 |

|---|---|

| Molecular Formula | C8H9BrN2S |

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 3-(2-bromopyridin-4-yl)-1,3-thiazolidine |

| Standard InChI | InChI=1S/C8H9BrN2S/c9-8-5-7(1-2-10-8)11-3-4-12-6-11/h1-2,5H,3-4,6H2 |

| Standard InChI Key | SEAXDUPEIGSIJD-UHFFFAOYSA-N |

| SMILES | C1CSCN1C2=CC(=NC=C2)Br |

| Canonical SMILES | C1CSCN1C2=CC(=NC=C2)Br |

Introduction

Chemical Identity and Structural Properties

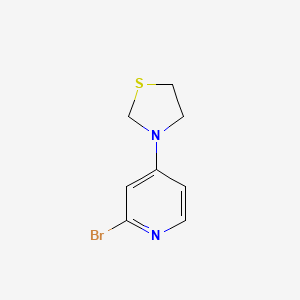

3-(2-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring connected through its nitrogen atom to a 2-bromopyridine at the 4-position. This structural arrangement creates a molecule with multiple reactive sites and diverse chemical properties.

Basic Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1707391-26-1 |

| Molecular Formula | C₈H₉BrN₂S |

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 3-(2-Bromopyridin-4-yl)thiazolidine |

| Physical State | Solid (presumed) |

The compound contains several key structural features that contribute to its chemical behavior:

-

A 2-bromopyridine component with an electrophilic bromine substituent

-

A saturated five-membered thiazolidine ring with sulfur and nitrogen in a 1,3-orientation

-

A secondary amine linkage connecting the two ring systems

The bromine atom at the 2-position of the pyridine ring serves as an important reactive site, enabling various cross-coupling and substitution reactions that can further functionalize the molecule .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related thiazolidine compounds, the following NMR spectral features would be anticipated for 3-(2-Bromopyridin-4-yl)thiazolidine:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-3 | 7.8-8.5 | doublet | 1H |

| Pyridine H-5 | 7.0-7.5 | doublet of doublets | 1H |

| Pyridine H-6 | 8.5-9.0 | doublet | 1H |

| Thiazolidine C-2 H | 5.8-6.5 | singlet | 1H |

| Thiazolidine C-4 H₂ | 3.0-3.5 | multiplet | 2H |

| Thiazolidine C-5 H₂ | 3.3-4.0 | multiplet | 2H |

For related thiazolidine compounds, characteristic signals for the thiazolidine ring protons appear in the range of 3.0-4.5 ppm, with the C-2 proton typically showing a distinctive singlet around 6.0-6.5 ppm .

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 (C-Br) | 120-140 |

| Pyridine C-4 (C-N) | 145-155 |

| Pyridine C-3, C-5, C-6 | 120-160 |

| Thiazolidine C-2 | 65-70 |

| Thiazolidine C-4 | 30-35 |

| Thiazolidine C-5 | 35-40 |

Similar thiazolidine compounds show characteristic carbon signals with the C-2 carbon appearing around 45-50 ppm and the C-5 carbon around 35-36 ppm .

Infrared (IR) Spectroscopy

Key IR absorption bands for 3-(2-Bromopyridin-4-yl)thiazolidine would include:

-

C-H stretching vibrations (2800-3000 cm⁻¹)

-

C=N and C=C stretching of the pyridine ring (1550-1650 cm⁻¹)

-

C-S stretching of the thiazolidine ring (600-700 cm⁻¹)

-

C-Br stretching (550-650 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

-

Molecular ion peaks at m/z 245 and 247 with the characteristic isotope pattern of bromine (M and M+2)

-

Fragment ions corresponding to the loss of bromine

-

Fragments related to the cleavage of the thiazolidine ring

The mass spectral fragmentation pattern would provide valuable structural confirmation, similar to that observed in related thiazolidine compounds .

Structural Relationships and Analogues

Direct Structural Analogues

Several compounds bear structural similarity to 3-(2-Bromopyridin-4-yl)thiazolidine:

2-(2-Bromopyridin-4-yl)-1lambda⁶,2-thiazolidine-1,1-dione

This structural isomer differs in two key aspects:

-

The connection point between the ring systems (N-2 of thiazolidine rather than N-3)

-

The oxidation state of the sulfur atom (S(=O)₂ rather than S)

These differences significantly impact the electronic properties and potential reactivity of the compound.

3-(2-Bromopyridin-3-yl)thiazolidine

This positional isomer would have the thiazolidine ring connected at the 3-position of the 2-bromopyridine ring rather than the 4-position, creating different spatial arrangements and electronic distributions.

Comparative Analysis with Related Compounds

| Compound | Structural Relationship | Key Differences | Potential Impact on Properties |

|---|---|---|---|

| 3-(2-Bromopyridin-4-yl)thiazolidine | Reference compound | - | Baseline properties |

| 2-(2-Bromopyridin-4-yl)-1λ⁶,2-thiazolidine-1,1-dione | Structural isomer | Oxidized sulfur, different connection point | Enhanced water solubility, altered electronic distribution |

| 3-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid | Heterocyclic analogue | Aromatic thiazole vs. saturated thiazolidine, F vs. Br | Different planarity, electronic properties, and potential biological activity |

| 2-Bromopyridin-4-amine | Precursor | Simpler structure without thiazolidine | Different reactivity profile, physicochemical properties |

| 3-(2-Bromopyridin-4-yl)thiazolidine-2,4-dione | Oxidized derivative | Additional carbonyl groups | Enhanced hydrogen bonding capacity, potential biological activity |

The structural variations among these compounds create a diverse array of electronic, steric, and physicochemical properties that can be exploited in various applications .

Chemical Reactivity and Synthetic Utility

3-(2-Bromopyridin-4-yl)thiazolidine possesses several reactive sites that make it valuable in synthetic organic chemistry.

Bromine-Mediated Transformations

The bromine atom at the 2-position of the pyridine ring provides an excellent handle for various transformations:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Nucleophilic aromatic substitution reactions

-

Metal-halogen exchange reactions

Applications in Research and Development

Synthetic Building Block

3-(2-Bromopyridin-4-yl)thiazolidine serves as a valuable intermediate in the synthesis of more complex molecules:

-

The reactive bromine substituent enables diverse transformations

-

The nitrogen atoms provide sites for further functionalization

-

The thiazolidine ring can undergo various modifications

-

The compound offers multiple points for structural elaboration

Medicinal Chemistry Applications

In drug discovery, this compound and its derivatives could find utility as:

-

Scaffolds for developing novel bioactive compounds

-

Probes for investigating structure-activity relationships

-

Intermediates in the synthesis of targeted therapeutic agents

Thiazolidine derivatives have demonstrated diverse pharmacological activities, including anticonvulsant, antidepressant, sedative, antihypertensive, anti-inflammatory, and antihistamine properties, suggesting broad potential for 3-(2-Bromopyridin-4-yl)thiazolidine in medicinal chemistry research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume